Panipenem

Description

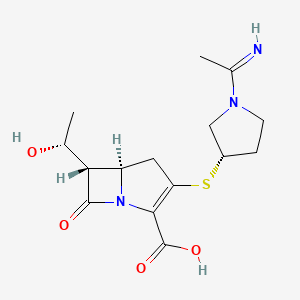

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(5R,6S)-3-[(3S)-1-ethanimidoylpyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O4S/c1-7(19)12-10-5-11(13(15(21)22)18(10)14(12)20)23-9-3-4-17(6-9)8(2)16/h7,9-10,12,16,19H,3-6H2,1-2H3,(H,21,22)/t7-,9+,10-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYMABNNERDVXID-DLYFRVTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C2CC(=C(N2C1=O)C(=O)O)SC3CCN(C3)C(=N)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)S[C@H]3CCN(C3)C(=N)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20868982 | |

| Record name | Panipenem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20868982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87726-17-8 | |

| Record name | Panipenem | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87726-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Panipenem [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087726178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Panipenem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20868982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Panipenem | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PANIPENEM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9769W09JF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Panipenem's Mechanism of Action Against Gram-Positive Bacteria: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Panipenem is a broad-spectrum carbapenem antibiotic with potent activity against a wide range of Gram-positive and Gram-negative bacteria. This technical guide provides an in-depth exploration of the core mechanism of action of this compound against clinically significant Gram-positive pathogens, including Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecium. The guide details the molecular interactions with penicillin-binding proteins (PBPs), summarizes key quantitative data on its efficacy, outlines relevant experimental protocols for its study, and discusses mechanisms of resistance.

Core Mechanism of Action: Inhibition of Cell Wall Synthesis

Like all β-lactam antibiotics, the primary mechanism of action of this compound is the disruption of bacterial cell wall synthesis. This compound covalently binds to the active site of penicillin-binding proteins (PBPs), which are essential enzymes responsible for the final steps of peptidoglycan synthesis. This inactivation of PBPs prevents the cross-linking of peptidoglycan chains, leading to a compromised cell wall, and ultimately, cell lysis and bacterial death.

The effectiveness of this compound against Gram-positive bacteria stems from its high affinity for multiple essential PBPs in these organisms. The binding to several PBP targets simultaneously enhances its bactericidal activity and can contribute to a lower likelihood of resistance development through single-target mutations.

Figure 1: Mechanism of this compound Action

Quantitative Efficacy of this compound

The in vitro activity of this compound against key Gram-positive pathogens is summarized below. Minimum Inhibitory Concentration (MIC) values are crucial indicators of an antibiotic's potency.

| Gram-Positive Pathogen | This compound MIC Range (µg/mL) | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) | Comparator: Imipenem MIC Range (µg/mL) | Comparator: Imipenem MIC₅₀ (µg/mL) | Comparator: Imipenem MIC₉₀ (µg/mL) |

| Staphylococcus aureus (Methicillin-Susceptible) | 0.015 - 0.5 | 0.03 | 0.06 | 0.03 - 0.25 | 0.06 | 0.12 |

| Staphylococcus aureus (Methicillin-Resistant, MRSA) | 0.5 - >128 | 32 | 128 | 1 - >128 | 32 | >128 |

| Streptococcus pneumoniae (Penicillin-Susceptible) | ≤0.008 - 0.06 | 0.015 | 0.03 | ≤0.008 - 0.06 | 0.015 | 0.03 |

| Streptococcus pneumoniae (Penicillin-Intermediate) | 0.015 - 0.5 | 0.12 | 0.25 | 0.015 - 0.5 | 0.12 | 0.25 |

| Streptococcus pneumoniae (Penicillin-Resistant) | 0.12 - 2 | 0.5 | 1 | 0.12 - 2 | 0.5 | 1 |

| Enterococcus faecalis | 1 - 16 | 2 | 8 | 0.5 - 8 | 2 | 4 |

| Enterococcus faecium | >64 | >64 | >64 | >64 | >64 | >64 |

Note: Data compiled from multiple sources. MIC values can vary based on testing methodology and geographic location of isolates. This compound generally demonstrates low MICs against susceptible strains of S. aureus and S. pneumoniae[1].

Penicillin-Binding Protein (PBP) Affinity

| Staphylococcus aureus PBP | Imipenem IC₅₀ (µM) | Ertapenem IC₅₀ (µM) |

| PBP1 | 0.10 ± 0.01 | 0.10 ± 0.01 |

| PBP2 | 0.10 ± 0.01 | 0.03 ± 0.01 |

| PBP3 | 0.10 ± 0.01 | 0.10 ± 0.01 |

| PBP4 | >10 | >10 |

Note: Lower IC₅₀ values indicate higher binding affinity[2].

Mechanisms of Resistance in Gram-Positive Bacteria

The primary mechanism of resistance to this compound and other β-lactams in Gram-positive bacteria involves alterations in the target PBPs. These alterations, typically arising from point mutations or genetic recombination, reduce the binding affinity of the antibiotic to the PBP, thereby diminishing its inhibitory effect.

-

Staphylococcus aureus : Resistance in MRSA is primarily mediated by the acquisition of the mecA gene, which encodes for a low-affinity PBP known as PBP2a. PBP2a can continue to function in cell wall synthesis even in the presence of high concentrations of most β-lactams. Additionally, mutations in native PBPs, such as PBP2 and PBP4, have been associated with reduced susceptibility to carbapenems[3][4].

-

Streptococcus pneumoniae : Resistance to β-lactams in pneumococci is a stepwise process involving mosaic alterations in multiple PBP genes (pbp1a, pbp2b, and pbp2x) through recombination with genes from related streptococcal species. These alterations lead to PBPs with progressively lower affinity for β-lactams[5]. This compound has shown effectiveness against many penicillin-resistant strains of S. pneumoniae[6].

-

Enterococcus faecium : Intrinsic and acquired resistance to β-lactams in E. faecium is often associated with the production of a low-affinity PBP5. Alterations and overexpression of PBP5 can lead to high-level resistance[7].

Figure 2: Resistance Mechanisms to this compound

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

This protocol is a standard method for determining the MIC of an antimicrobial agent against a bacterial isolate.

References

- 1. Comparative Evaluation of Penicillin, Ampicillin, and Imipenem MICs and Susceptibility Breakpoints for Vancomycin-Susceptible and Vancomycin-Resistant Enterococcus faecalis and Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. etflin.com [etflin.com]

- 5. β-Lactam Resistance Mechanisms: Gram-Positive Bacteria and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Binding of beta-lactam antibiotics to penicillin-binding proteins in methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Discovery and Synthesis of Panipenem

For Researchers, Scientists, and Drug Development Professionals

Abstract

Panipenem is a broad-spectrum carbapenem antibiotic valued for its potent activity against a wide range of Gram-positive and Gram-negative bacteria, including many β-lactamase-producing strains.[1] Discovered as a derivative of thienamycin, this compound's therapeutic efficacy is intrinsically linked to its co-administration with betamipron.[1] This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to this compound. Detailed experimental protocols, quantitative data summaries, and visual representations of its synthesis and mechanism are presented to serve as a valuable resource for researchers and professionals in the field of drug development.

Discovery and Rationale for Co-administration with Betamipron

This compound emerged from research efforts to develop more stable and effective carbapenem antibiotics derived from the natural product thienamycin.[2] Like other early carbapenems, this compound is susceptible to degradation by the renal enzyme dehydropeptidase-I (DHP-I), which can lead to nephrotoxicity.[1][3] To overcome this limitation, this compound is co-administered with betamipron, an inhibitor of organic anion transporters (OATs) in the renal tubules.[3] Betamipron competitively inhibits the uptake of this compound into renal tubular cells, thereby reducing its concentration in the kidneys and minimizing the risk of nephrotoxicity.[3] This combination ensures that this compound can be administered at therapeutic doses with an improved safety profile.

Mechanism of Action

As a member of the β-lactam class of antibiotics, this compound exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[2] Specifically, it binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[2] This disruption of cell wall integrity leads to cell lysis and bacterial death.[2]

The following diagram illustrates the mechanism of this compound-induced nephrotoxicity and the protective role of betamipron.

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of a carbapenem core structure and a side-chain moiety, which are then coupled and deprotected to yield the final active pharmaceutical ingredient. The following is a generalized workflow based on patent literature.[4][5]

Experimental Protocol for Synthesis (Exemplified from Patent Literature)

The following protocol is a representative example of the steps involved in the synthesis of this compound, adapted from patent documentation.[4][6] Disclaimer: This is not a detailed laboratory protocol and should be adapted and optimized by qualified professionals.

Step 1: Synthesis of p-Nitrobenzyl Acetoacetate

-

To a 250 mL round-bottom flask, add methyl acetoacetate (5.8 g, 50 mmol), p-nitrobenzyl alcohol (7.65 g, 50 mmol), and boric acid (0.31 g, 5 mmol).

-

Add 100 mL of anhydrous toluene and heat to reflux at 110°C for 5 hours.

-

After the reaction is complete, remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain p-nitrobenzyl acetoacetate as a light yellow solid.

Step 2: Synthesis of the this compound Parent Nucleus

-

The p-nitrobenzyl acetoacetate is subjected to a series of reactions including a diazo reaction, enolization, substitution, hydrolysis, and ring closure to form the carbapenem parent nucleus.

Step 3: Synthesis of the this compound Side-Chain

-

(3R)-3-hydroxy-pyrrolidine hydrochloride and p-nitrobenzyl chloroformate are used as starting materials.

-

The synthesis involves amidation, sulfonylation, nucleophilic substitution, and saponification reactions to yield the this compound side chain.

Step 4: Final Assembly and Deprotection

-

The this compound parent nucleus and the side chain are coupled through a condensation reaction.

-

The protecting groups are removed via catalytic hydrogenolysis.

-

The final step is an imidization reaction to yield this compound.

In Vitro Antibacterial Activity

The antibacterial spectrum of this compound is broad, encompassing a wide variety of clinically significant pathogens. The following tables summarize the in vitro activity of this compound, presented as Minimum Inhibitory Concentration (MIC) values required to inhibit the growth of 50% (MIC₅₀) and 90% (MIC₉₀) of tested isolates.

Table 1: In Vitro Activity of this compound Against Gram-Positive Bacteria

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus (MSSA) | ≤0.06 - 0.25 | 0.12 - 0.5 |

| Staphylococcus aureus (MRSA) | 4 - 16 | >16 |

| Streptococcus pneumoniae | ≤0.015 - 0.06 | 0.03 - 0.12 |

| Enterococcus faecalis | 4 - 16 | >16 |

Table 2: In Vitro Activity of this compound Against Gram-Negative Bacteria

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Escherichia coli | ≤0.06 - 0.12 | 0.12 - 0.5 |

| Klebsiella pneumoniae | ≤0.06 - 0.25 | 0.12 - 1 |

| Pseudomonas aeruginosa | 1 - 4 | 8 - 32 |

| Haemophilus influenzae | ≤0.12 - 0.5 | 0.25 - 1 |

Table 3: In Vitro Activity of this compound Against Anaerobic Bacteria

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Bacteroides fragilis | 0.25 | 2 |

| Bacteroides thetaiotaomicron | 0.5 | 2 |

| Parabacteroides distasonis | 0.125 | 2 |

| Peptostreptococcus anaerobius | 0.5 | 1 |

Data compiled from multiple sources.[7][8]

Experimental Protocol for MIC Determination (Broth Microdilution)

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method, based on established standards.[8][9][10]

1. Preparation of this compound Stock Solution:

-

Aseptically prepare a stock solution of this compound powder in a suitable solvent at a concentration of at least 1000 µg/mL.[8]

-

The solution may be sterilized by membrane filtration if necessary.[8]

2. Preparation of Microtiter Plates:

-

Dispense 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate.[9]

-

Add 100 µL of the this compound stock solution (at 2x the highest desired final concentration) to the first column of wells.[9]

-

Perform serial twofold dilutions by transferring 100 µL from one column to the next, discarding the final 100 µL from the last dilution column.[9]

3. Inoculum Preparation:

-

From a pure overnight culture of the test organism, prepare a suspension in saline to match the turbidity of a 0.5 McFarland standard.[11]

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[10]

4. Inoculation and Incubation:

-

Inoculate each well (except for a sterility control well) with the prepared bacterial suspension.

-

Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[10]

5. Interpretation of Results:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[8]

6. Quality Control:

-

Concurrently test reference strains (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Staphylococcus aureus ATCC 29213) to ensure the accuracy and reproducibility of the results.[7]

Formulation and Administration

This compound/betamipron is supplied as a sterile powder for reconstitution for intravenous infusion.

Reconstitution and Stability

-

Reconstitution: The vial containing this compound/betamipron powder should be reconstituted with a suitable diluent, such as sterile water for injection or 0.9% sodium chloride.[12]

Conclusion

This compound remains a clinically important carbapenem antibiotic, particularly in regions where it is available. Its broad spectrum of activity, coupled with the nephroprotective effect of betamipron, makes it a valuable therapeutic option for a variety of serious bacterial infections. This technical guide has provided a detailed overview of the discovery, synthesis, mechanism of action, and key experimental data for this compound, intended to support further research and development in the field of antibacterial agents.

References

- 1. Influence of Concentration and Temperature on Stability of Imipenem Focused on Solutions for Extended Infusion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. CN110343122B - Preparation method of biapenem - Google Patents [patents.google.com]

- 4. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN101570537A - Preparation method of this compound - Google Patents [patents.google.com]

- 6. CN102351860B - Synthesis method of this compound and intermediates thereof - Google Patents [patents.google.com]

- 7. Minimum inhibitory concentration quality-control guidelines for biapenem, DU-6859a, FK-037, levofloxacin, grepafloxacin, and ceftizoxime when using various National Committee for Clinical Laboratory Standards susceptibility test methods. Quality Control Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 10. mdpi.com [mdpi.com]

- 11. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 12. CN102827199A - Synthetic method for penem and carbapenem antibiotic type key intermediate 4AA - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to Panipenem: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Panipenem is a broad-spectrum carbapenem antibiotic valued for its potent activity against a wide range of Gram-positive and Gram-negative bacteria, including many multi-drug resistant strains.[1] As a member of the β-lactam class of antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of this compound. It also includes detailed representative experimental protocols for its synthesis, the determination of its minimum inhibitory concentration (MIC), and stability testing, designed to be a valuable resource for researchers and professionals in the field of drug development.

Chemical Structure and Identification

This compound possesses the characteristic carbapenem core structure, a bicyclic system composed of a β-lactam ring fused to a five-membered ring. Its unique side chains contribute to its broad antibacterial spectrum and clinical efficacy.

Chemical Structure:

IUPAC Name: (5R,6S)-3-{[(3S)-1-ethanimidoylpyrrolidin-3-yl]sulfanyl}- 6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene- 2-carboxylic acid.[3]

Chemical Formula: C₁₅H₂₁N₃O₄S[1]

Molecular Weight: 339.41 g/mol [2]

CAS Number: 87726-17-8[1]

Physicochemical and Spectral Properties

The physicochemical properties of this compound are crucial for its formulation, stability, and pharmacokinetic profile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Melting Point | 198-200 °C (decomposes) | [4] |

| UV max (in water) | 299.3 nm | [5] |

| Solubility | ||

| Water | Soluble | [6] |

| DMSO | Soluble | [6] |

| Methanol | Soluble | [4] |

| pKa | Predicted: 4.30 ± 0.40 | [4] |

Spectral Properties:

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A strong absorption band between 1750 and 1780 cm⁻¹ would be indicative of the C=O stretching vibration of the β-lactam ring. Other notable peaks would include those for the carboxylic acid O-H and C=O stretching, N-H stretching of the secondary amine, and C-N stretching vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be complex due to the numerous protons in the molecule. Key signals would include those for the methyl group of the ethanimidoyl side chain, the protons of the pyrrolidine ring, and the characteristic protons of the carbapenem core.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbons of the β-lactam ring and the carboxylic acid, as well as for the carbons of the aromatic and aliphatic portions of the molecule.

-

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This is achieved through the covalent binding to and inactivation of essential enzymes known as penicillin-binding proteins (PBPs).[2] PBPs are responsible for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. The inhibition of these enzymes leads to the weakening of the cell wall, ultimately resulting in cell lysis and death.

Carbapenems, including this compound, are known to have a high affinity for a broad range of PBPs, which contributes to their wide spectrum of activity.[7] While specific binding affinities of this compound for all PBPs are not extensively documented, other carbapenems like doripenem and imipenem show high affinity for PBP2 and PBP3 in Pseudomonas aeruginosa and PBP2 in Escherichia coli.[7][8] It is expected that this compound exhibits a similar binding profile.

Experimental Protocols

Synthesis of this compound (Representative Protocol)

The synthesis of this compound is a multi-step process that involves the construction of the carbapenem core followed by the introduction of the side chains. The following is a representative protocol based on information from the patent literature.[4]

Materials:

-

Appropriate starting materials for the carbapenem nucleus and side chains.

-

Various reagents and solvents (e.g., organic solvents, acids, bases, catalysts).

-

Standard laboratory glassware and equipment for organic synthesis (e.g., reaction flasks, condensers, separation funnels).

-

Purification apparatus (e.g., chromatography columns).

Procedure:

-

Synthesis of the Carbapenem Core: The synthesis typically begins with the construction of the bicyclic carbapenem nucleus from simpler starting materials through a series of cyclization and functional group manipulation reactions.

-

Introduction of the Hydroxyethyl Side Chain: The (1R)-1-hydroxyethyl side chain at the C-6 position is introduced, often stereoselectively, which is crucial for its stability against β-lactamases.

-

Introduction of the Pyrrolidinyl-Sulfanyl Side Chain: The {(3S)-1-ethanimidoylpyrrolidin-3-yl}sulfanyl side chain is attached at the C-3 position. This step often involves the reaction of a thiol-containing side-chain precursor with a suitable leaving group on the carbapenem core.

-

Deprotection and Purification: Any protecting groups used during the synthesis are removed in the final steps. The crude this compound is then purified using techniques such as chromatography to yield the final product.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against a specific bacterial strain can be determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[9][10]

Materials:

-

This compound powder

-

Cation-adjusted Mueller-Hinton broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum equivalent to a 0.5 McFarland standard

-

Sterile saline or broth for dilutions

-

Incubator (35 ± 2 °C)

-

Microplate reader (optional)

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO) at a concentration of 1280 µg/mL.

-

Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a 96-well plate to achieve a range of concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).

-

Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a positive control well (broth with inoculum, no antibiotic) and a negative control well (broth only).

-

Incubation: Incubate the plate at 35 ± 2 °C for 16-20 hours.

-

Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by using a microplate reader.

Stability Testing

The stability of this compound in solution is a critical factor for its clinical use. A representative protocol for assessing its stability is outlined below.

Materials:

-

This compound powder

-

Different aqueous solutions (e.g., saline, dextrose solutions)

-

pH meter

-

High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)

-

Incubators or water baths at various temperatures

Procedure:

-

Solution Preparation: Prepare solutions of this compound at a known concentration in the desired aqueous media.

-

Storage Conditions: Aliquot the solutions into suitable containers and store them under different conditions of temperature (e.g., refrigerated, room temperature, elevated temperature) and light (e.g., protected from light, exposed to light).

-

Sampling: At specified time intervals, withdraw samples from each storage condition.

-

Analysis: Analyze the concentration of this compound in each sample using a validated HPLC method. Monitor for the appearance of degradation products.

-

Data Analysis: Plot the concentration of this compound as a function of time for each storage condition to determine the rate of degradation and the shelf-life of the solution.

Conclusion

This compound remains an important therapeutic option for the treatment of severe bacterial infections. This technical guide has provided a detailed overview of its chemical structure, physicochemical properties, and mechanism of action. The included representative experimental protocols offer a foundation for researchers and drug development professionals working with this potent carbapenem antibiotic. Further research into its specific interactions with various bacterial PBPs and the development of optimized synthetic routes will continue to be of great interest to the scientific community.

References

- 1. This compound | C15H21N3O4S | CID 72015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. CN102351860B - Synthesis method of this compound and intermediates thereof - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Affinity of Doripenem and Comparators to Penicillin-Binding Proteins in Escherichia coli and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Studies on the mechanism of action of imipenem (N-formimidoylthienamycin) in vitro: binding to the penicillin-binding proteins (PBPs) in Escherichia coli and Pseudomonas aeruginosa, and inhibition of enzyme activities due to the PBPs in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. iacld.com [iacld.com]

- 10. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]

The In Vitro Spectrum of Activity of Panipenem: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Panipenem is a parenteral carbapenem antibiotic renowned for its broad spectrum of in vitro activity against a wide array of Gram-positive, Gram-negative, and anaerobic bacteria, including many β-lactamase-producing strains.[1][2] As with other carbapenems, its primary mechanism of action involves the inhibition of bacterial cell wall synthesis through binding to essential penicillin-binding proteins (PBPs), leading to cell lysis and death.[3][4] To mitigate potential nephrotoxicity, this compound is co-administered with betamipron, which inhibits its uptake into renal tubules.[1][2] This guide provides a detailed overview of this compound's in vitro activity, supported by quantitative data, experimental methodologies, and visual diagrams illustrating key pathways and workflows.

In Vitro Spectrum of Activity: Quantitative Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound against a diverse range of clinically relevant bacterial isolates. The data is presented as MIC₅₀ and MIC₉₀ (the minimum concentration required to inhibit the growth of 50% and 90% of isolates, respectively) in μg/mL. For comparative purposes, values for other carbapenems are included where available.

Table 1: In Vitro Activity against Gram-Positive Aerobes

| Organism | This compound (μg/mL) | Imipenem (μg/mL) | Meropenem (μg/mL) | Notes |

| Staphylococcus aureus (MSSA) | ≤0.06 (MIC of all isolates)[5] | ≤0.06 (MIC of all isolates)[5] | - | This compound shows excellent activity against methicillin-susceptible strains.[5][6] |

| Staphylococcus aureus (MRSA) | - | - | - | Generally inactive against methicillin-resistant strains.[7] Surveillance data from 2000-2001 showed a 39.3% resistance rate.[8] |

| Streptococcus pneumoniae (PSSP) | MIC₉₀: 0.012 [9] | MIC₉₀: ≤0.006[9] | MIC₉₀: 0.05[9] | Penicillin-Susceptible S. pneumoniae. |

| Streptococcus pneumoniae (PISP) | MIC₉₀: 0.05 [9] | MIC₉₀: 0.1[9] | MIC₉₀: 0.39[9] | Penicillin-Intermediate S. pneumoniae. This compound shows potent activity.[8] |

| Streptococcus pneumoniae (PRSP) | MIC₉₀: 0.39 [9] | MIC₉₀: 0.78[9] | MIC₉₀: 1.56[9] | Penicillin-Resistant S. pneumoniae. This compound is often the most potent carbapenem against PRSP.[8][9][10] |

Table 2: In Vitro Activity against Gram-Negative Aerobes

| Organism | This compound (μg/mL) | Imipenem (μg/mL) | Meropenem (μg/mL) | Notes |

| Escherichia coli | MIC₉₀: ≤0.1[11] | MIC₉₀: 0.2[11] | MIC₉₀: 0.05[11] | Highly active. Low incidence (0.9%) of resistance in ESBL-producing strains noted in a 2001 study.[8] |

| Klebsiella pneumoniae | MIC₉₀: 0.2[11] | MIC₉₀: 0.39[11] | MIC₉₀: 0.05[11] | Highly active. Low incidence (3.4%) of resistance in ESBL-producing strains noted in a 2001 study.[8] |

| Pseudomonas aeruginosa | MIC₉₀: 3.1[11] | MIC₉₀: 6.25[11] | MIC₉₀: 1.56[11] | Activity is variable. Resistance is a concern, particularly in metallo-β-lactamase producing strains.[8][10] |

| Haemophilus influenzae (BLNAR) | - | - | - | β-lactamase-negative ampicillin-resistant (BLNAR) strains exhibit low susceptibility to all carbapenems.[8][10] |

Table 3: In Vitro Activity against Anaerobic Bacteria

| Organism | This compound (μg/mL) | Imipenem (μg/mL) | Meropenem (μg/mL) | Notes |

| Bacteroides fragilis | MIC₅₀: ≤0.75, MIC₉₀: ≤2 [12] | MIC₅₀: ≤0.75, MIC₉₀: ≤2[12] | MIC₅₀: ≤0.75, MIC₉₀: ≤2[12] | This compound demonstrates potent activity against the B. fragilis group, comparable to other carbapenems.[8][13][14] |

| Bacteroides thetaiotaomicron | MIC₅₀: ≤0.75, MIC₉₀: ≤2 [12] | MIC₅₀: ≤0.75, MIC₉₀: ≤2[12] | MIC₅₀: ≤0.75, MIC₉₀: ≤2[12] | Strong and consistent activity. |

| Parabacteroides distasonis | MIC₅₀: ≤0.75, MIC₉₀: ≤2 [12] | MIC₅₀: ≤0.75, MIC₉₀: ≤2[12] | MIC₅₀: ≤0.75, MIC₉₀: ≤2[12] | Strong and consistent activity. |

| Peptostreptococcus anaerobius | MIC₅₀: ≤0.5, MIC₉₀: ≤1 [12] | MIC₅₀: ≤0.5, MIC₉₀: ≤1[12] | MIC₅₀: ≤0.5, MIC₉₀: ≤1[12] | Excellent activity against anaerobic Gram-positive cocci.[15] |

Experimental Protocols for Susceptibility Testing

The determination of this compound's in vitro activity relies on standardized antimicrobial susceptibility testing (AST) methods. The primary goal of these methods is to determine the MIC of the antibiotic against a specific bacterial isolate. The protocols are established by international bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[16][17]

Broth Microdilution Method

This is a widely used method for quantitative MIC determination and was employed in large-scale surveillance studies of this compound in Japan.[8]

-

Preparation of Antibiotic Dilutions: this compound is serially diluted (typically two-fold) in a liquid growth medium (e.g., Mueller-Hinton Broth) within the wells of a 96-well microtiter plate.[17]

-

Inoculum Preparation: A suspension of the test bacterium is prepared from a pure culture and standardized to a specific turbidity, typically equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well.[18]

-

Inoculation and Incubation: The microtiter plates are inoculated with the standardized bacterial suspension and incubated under specific conditions (e.g., 35±1°C for 18±2 hours in ambient air for most aerobes).[18]

-

MIC Determination: Following incubation, the plates are examined for visible bacterial growth. The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[17][19]

-

Quality Control: Reference strains with known MIC values (e.g., Escherichia coli ATCC 25922) are tested concurrently to ensure the accuracy and reproducibility of the results.[18]

Agar Dilution Method

The agar dilution method is considered a reference standard and was used to test this compound's activity against fastidious organisms like Streptococcus pneumoniae.[7][9]

-

Plate Preparation: Serial two-fold dilutions of this compound are incorporated directly into molten agar (e.g., Mueller-Hinton agar) before it solidifies in Petri dishes.

-

Inoculum Preparation: Bacterial suspensions are prepared and standardized as described for broth microdilution.

-

Inoculation: A small, standardized volume of each bacterial suspension is spotted onto the surface of the agar plates, from the lowest to the highest antibiotic concentration.

-

Incubation: Plates are incubated under appropriate atmospheric and temperature conditions for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the antibiotic in the agar that prevents the visible growth of the bacteria. Disregarded are one or two colonies or a faint haze.[19]

Visualizing Workflows and Mechanisms

The following diagrams, generated using Graphviz, illustrate the experimental workflow for susceptibility testing and the molecular mechanisms of this compound's action and bacterial resistance.

Caption: A logical workflow for determining the in vitro susceptibility of a bacterial isolate.

Caption: this compound's mechanism of action and key pathways of bacterial resistance.

Mechanisms of Action and Resistance

Mechanism of Action

This compound, like all β-lactam antibiotics, exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall. In Gram-negative bacteria, the drug first traverses the outer membrane, typically through porin channels.[3][20] Once in the periplasmic space, it covalently binds to the active site of high-molecular-weight PBPs.[3] This acylation inactivates the transpeptidase function of the PBPs, which is critical for the final cross-linking step of peptidoglycan synthesis. The resulting failure to maintain cell wall integrity leads to osmotic instability and cell death.[4]

Mechanisms of Resistance

Bacterial resistance to this compound and other carbapenems is a significant clinical challenge and can arise through several mechanisms:

-

Enzymatic Degradation: The most critical mechanism is the production of carbapenem-hydrolyzing β-lactamases, known as carbapenemases. These enzymes, which include metallo-β-lactamases (MBLs) like IMP and VIM types, can effectively inactivate the antibiotic.[20][21] Strains of P. aeruginosa producing MBLs show high-level resistance to this compound.[8][10]

-

Reduced Permeability: Mutations or downregulation of outer membrane porin proteins (such as OprD in P. aeruginosa) can restrict the entry of this compound into the bacterial cell, thereby reducing its effective concentration at the target site.[20][22]

-

Efflux Pumps: Bacteria can acquire or upregulate multidrug efflux pumps, which are membrane proteins that actively transport antibiotics, including this compound, out of the cell before they can reach their PBP targets.[3][21]

-

Target Modification: Alterations in the structure of PBPs can reduce their binding affinity for this compound, although this is a less common mechanism of high-level carbapenem resistance compared to enzymatic degradation.[20]

Conclusion

This compound demonstrates a potent and broad in vitro spectrum of activity, positioning it as a valuable therapeutic agent for a range of bacterial infections. Its particular strengths lie in its activity against Gram-positive cocci, including penicillin-resistant Streptococcus pneumoniae, and a wide variety of anaerobic bacteria.[1][2][8] While its activity against many Gram-negative bacilli is robust and comparable to imipenem, the emergence of resistance, especially through the production of metallo-β-lactamases in non-fermenting Gram-negative rods and decreased susceptibility in strains like BLNAR H. influenzae, necessitates continuous surveillance and judicious use.[8][10][11] Ongoing monitoring of susceptibility patterns is crucial to preserve the long-term efficacy of this important carbapenem antibiotic.

References

- 1. This compound/betamipron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. What is the mechanism of Imipenem? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. [Bacteriological and clinical studies of this compound/betamipron in pediatrics] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparative in vitro activity of biapenem, a new carbapenem antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Antibacterial activity of this compound against clinical isolates in 2000 and 2001] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [In vitro and in vivo activities of this compound against penicillin-resistant Streptococcus pneumoniae] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [Surveillance of susceptibility of clinical isolates to this compound between 2000 and 2003] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [Antimicrobial activity of carbapenem antibiotics against gram-negative bacilli] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. In vitro activity of biapenem (L-627), a new carbapenem, against anaerobes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. [In vitro activity of carbapenems (biapenem, imipenem and meropenem) and some other antibiotics against strict anaerobic bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In Vitro Efficacy of Antibiotic Combinations with Carbapenems and Other Agents against Anaerobic Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. fda.gov [fda.gov]

- 17. dickwhitereferrals.com [dickwhitereferrals.com]

- 18. ecdc.europa.eu [ecdc.europa.eu]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. Mechanisms of Action of Carbapenem Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Carbapenem - Wikipedia [en.wikipedia.org]

Panipenem: A Preclinical Pharmacokinetic and Pharmacodynamic In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Panipenem is a carbapenem antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Co-administered with betamipron, which inhibits its renal tubular uptake to reduce nephrotoxicity, this compound has demonstrated significant efficacy in various preclinical models.[1][2] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound in these models, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows. The primary pharmacodynamic parameter associated with the efficacy of carbapenems is the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT>MIC). This document summarizes available in vivo data to inform preclinical research and drug development.

Pharmacokinetics

The pharmacokinetic profile of this compound has been extensively studied in a variety of preclinical animal models. These studies reveal that the elimination rates of this compound are correlated with animal size; larger animals exhibit slower elimination.[3] this compound is typically administered intravenously and displays biphasic elimination from plasma.[3]

Pharmacokinetic Parameters in Preclinical Models

A summary of key pharmacokinetic parameters of this compound in different animal species is presented below.

| Parameter | Mouse | Rat | Guinea Pig | Rabbit | Monkey | Dog |

| Dose (mg/kg) | 10/10 (PAPM/BP) | 10/10 (PAPM/BP) | 10/10 (PAPM/BP) | 10/10 (PAPM/BP) | 10/10 (PAPM/BP) | 50/50 (PAPM/BP) |

| Half-life (t½) (h) | 0.13 | 0.20 | 0.32 | 0.38 | 0.70 | 0.70 |

| Total Plasma Clearance (CLtot) (ml/min/kg) | 32.6 | 17.5 | 11.1 | 7.9 | 5.3 | 4.9 |

| Volume of Distribution (Vss) (L/kg) | 0.36 | 0.32 | 0.31 | 0.27 | 0.25 | 0.28 |

| Protein Binding (%) | 3.8 | 19.5 | 4.2 | 23.3 | 4.0 | 20.3 |

Data compiled from Kurihara et al., 1992.

Tissue Distribution

While specific tissue distribution data for this compound is not extensively detailed in the provided search results, carbapenems, in general, distribute mainly into the extracellular body water. Some carbapenems have shown good penetration into cerebrospinal fluid.

Pharmacodynamics

The in vivo efficacy of this compound has been demonstrated in various preclinical infection models. As with other beta-lactam antibiotics, the primary pharmacodynamic index correlated with the efficacy of this compound is the percentage of time the free drug concentration remains above the MIC (%fT>MIC).

In Vitro Activity

This compound exhibits potent in vitro activity against a wide range of pathogens, including penicillin-resistant Streptococcus pneumoniae.

| Organism | This compound MIC90 (µg/mL) | Imipenem MIC90 (µg/mL) | Meropenem MIC90 (µg/mL) |

| Penicillin-Susceptible S. pneumoniae (PSSP) | 0.012 | ≤0.006 | 0.05 |

| Penicillin-Intermediate S. pneumoniae (PISP) | 0.05 | 0.1 | 0.39 |

| Penicillin-Resistant S. pneumoniae (PRSP) | 0.39 | 0.78 | 1.56 |

Data from Fukuoka et al., 2001.[4]

In Vivo Efficacy in a Murine Pneumonia Model

In an experimental pneumonia model in mice infected with penicillin-resistant Streptococcus pneumoniae, this compound/betamipron demonstrated superior efficacy compared to other carbapenems and beta-lactams.[4]

| Drug | Dose (mg/kg) | Viable cells in lungs (log10 CFU/lung) |

| Control | - | 7.8 |

| This compound/Betamipron | 0.4 | 5.5 |

| 2 | 3.8 | |

| 10 | <2.0 | |

| Imipenem/Cilastatin | 0.4 | 6.5 |

| 2 | 5.2 | |

| 10 | 3.5 | |

| Meropenem | 0.4 | 7.2 |

| 2 | 6.8 | |

| 10 | 5.1 |

Data adapted from Fukuoka et al., 2001.[4]

Mechanism of Action

This compound, like other carbapenems, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. This is achieved through the acylation of penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan.

Caption: Mechanism of action of this compound.

Experimental Protocols

Detailed methodologies for key preclinical experiments are outlined below. These protocols are based on published studies with this compound and other carbapenems.

Murine Pneumonia Model

This model is used to assess the efficacy of antimicrobial agents in a respiratory tract infection.

Caption: Experimental workflow for a murine pneumonia model.

Protocol:

-

Animal Model: Male ddY mice are commonly used.[4]

-

Bacterial Inoculum Preparation: A clinical isolate of, for example, penicillin-resistant Streptococcus pneumoniae is cultured to mid-log phase.[4]

-

Infection: Mice are anesthetized and intranasally inoculated with the bacterial suspension.[4]

-

Drug Administration: Treatment with this compound/betamipron or a comparator drug is initiated at a set time post-infection (e.g., 18 hours). The drug is administered via subcutaneous injection at various dosing regimens.[4]

-

Efficacy Assessment: At a predetermined time point (e.g., 66 hours post-infection), mice are euthanized. The lungs are aseptically removed, homogenized in sterile saline, and serially diluted. The dilutions are plated on appropriate agar plates to determine the bacterial load (CFU/lung). Efficacy is measured by the reduction in bacterial density compared to untreated controls.[4]

Neutropenic Murine Thigh Infection Model

This model is a standard for evaluating the in vivo efficacy of antibiotics and for determining PK/PD indices.

Caption: Workflow for a neutropenic murine thigh infection model.

Protocol:

-

Animal Model: Immunocompromised mice (e.g., rendered neutropenic with cyclophosphamide) are used to isolate the effect of the antibiotic.

-

Bacterial Inoculum Preparation: The challenge organism (e.g., Pseudomonas aeruginosa) is grown to a specific optical density.

-

Infection: A defined inoculum is injected into the thigh muscle of the mice.

-

Drug Administration: Treatment is initiated at a set time post-infection (e.g., 2 hours). Dose-ranging or dose-fractionation studies are conducted, where the total daily dose is administered in different regimens (e.g., once daily, twice daily, etc.) to identify the PK/PD index that best correlates with efficacy.

-

Efficacy Assessment: At 24 hours post-treatment initiation, mice are euthanized. The infected thigh muscles are excised, homogenized, and bacterial load is quantified. Efficacy is determined by the change in bacterial density (log10 CFU/thigh) compared to the start of therapy.

-

Pharmacokinetic Analysis: Blood samples are collected at various time points to determine the plasma concentration-time profile of this compound.

-

PK/PD Analysis: The relationship between the PK/PD indices (%fT>MIC, AUC/MIC, Cmax/MIC) and the observed antibacterial effect is analyzed to determine the magnitude of the index required for bacteriostatic and bactericidal activity.

Conclusion

This compound demonstrates potent in vitro and in vivo activity against a range of clinically relevant pathogens in preclinical models. Its pharmacokinetic profile is well-characterized across multiple species, providing a solid foundation for allometric scaling to predict human pharmacokinetics.[3] The in vivo efficacy of this compound, driven by the %fT>MIC, has been confirmed in murine infection models. The experimental protocols and data presented in this guide offer a valuable resource for researchers and drug development professionals working with this important carbapenem antibiotic. Further studies to define the precise PK/PD targets for a wider array of pathogens in different infection models would further enhance its clinical development and application.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound/betamipron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prediction of human pharmacokinetics of this compound-betamipron, a new carbapenem, from animal data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [In vitro and in vivo activities of this compound against penicillin-resistant Streptococcus pneumoniae] - PubMed [pubmed.ncbi.nlm.nih.gov]

Panipenem: A Core Technical Guide for Drug Development Professionals

An In-depth Analysis of the Molecular Characteristics, Mechanism of Action, and Clinical Pharmacology of a Broad-Spectrum Carbapenem Antibiotic

This technical guide provides a comprehensive overview of Panipenem, a potent carbapenem antibiotic. Tailored for researchers, scientists, and drug development professionals, this document delves into the fundamental molecular properties, mechanism of action, pharmacokinetic profile, and the critical role of its co-administration with betamipron.

Core Molecular Data

This compound is a synthetic, broad-spectrum β-lactam antibiotic belonging to the carbapenem class.[1] Its fundamental molecular characteristics are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₁N₃O₄S | [2][3][4][5][6][7] |

| Molecular Weight | 339.4 g/mol (or 339.41 g/mol ) | [2][3][4][5][6][7] |

| CAS Registry Number | 87726-17-8 | [7] |

| Drug Class | Carbapenem, β-Lactam Antibiotic | [1] |

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall, a structure essential for maintaining cellular integrity.[7] Like other β-lactam antibiotics, this compound's primary targets are the penicillin-binding proteins (PBPs).[8]

The process unfolds as follows:

-

Binding to PBPs: this compound binds to and inactivates PBPs, which are transpeptidases crucial for the final steps of peptidoglycan synthesis.[9][8]

-

Inhibition of Transpeptidation: This binding prevents the cross-linking of peptidoglycan chains, weakening the bacterial cell wall.[9]

-

Cell Lysis: The compromised cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[7][9]

This compound possesses a broad spectrum of activity against a wide range of Gram-positive and Gram-negative aerobic and anaerobic bacteria.[10][11]

Mechanism of this compound's bactericidal action.

The Role of Betamipron in Mitigating Nephrotoxicity

A critical aspect of this compound's clinical use is its co-administration with betamipron.[2][10] This combination is essential to mitigate the potential for nephrotoxicity associated with this compound.[12]

This compound, being an organic anion, is actively transported into the renal proximal tubule cells by Organic Anion Transporters (OATs), primarily OAT1 and OAT3.[2] This accumulation can lead to cellular damage.[2] Betamipron acts as a competitive inhibitor of these transporters, thereby reducing the uptake of this compound into the renal cells and preventing nephrotoxicity.[2][12]

Betamipron's inhibition of this compound renal uptake.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound, when administered with betamipron, have been studied in various patient populations.

| Patient Population | This compound Clearance (CL) | This compound Half-life (t₁/₂) | Betamipron Half-life (t₁/₂) | Urinary Excretion (this compound) | Source(s) |

| Adults with ESRD (on Hemodialysis) | 9.53 ± 1.26 L/h | - | - | - | [3][13] |

| Adults with ESRD (no Hemodialysis) | 2.92 ± 0.238 L/h | - | - | - | [3][13] |

| Neonates (PCA < 33 weeks) | 0.098 L/h | - | - | - | [4][14] |

| Neonates (PCA ≥ 33 weeks) | 0.25 L/h | - | - | - | [4][14] |

| Pediatric Patients (2-14 years) | - | 0.90 - 0.96 hours | 0.55 - 0.63 hours | 11.0 - 40.5% (in 8 hours) | [15] |

ESRD: End-Stage Renal Disease; PCA: Postconceptional Age

Experimental Protocols

In Vitro OAT Inhibition Assay

This protocol is designed to determine the inhibitory effect of betamipron on OAT1 and OAT3 expressed in mammalian cell lines.[12]

Materials:

-

OAT1- and OAT3-expressing HEK293 cells (and mock-transfected cells)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

24-well plates

-

Hanks' Balanced Salt Solution (HBSS)

-

Radiolabeled OAT substrate (e.g., [³H]estrone sulfate or [³H]para-aminohippurate)

-

Betamipron solutions of varying concentrations

-

Lysis buffer (e.g., 0.1 N NaOH with 1% SDS)

-

Scintillation cocktail and counter

Procedure:

-

Cell Culture: Maintain OAT-expressing and mock HEK293 cells in DMEM at 37°C with 5% CO₂.

-

Seeding: Seed cells into 24-well plates and allow them to grow to confluence.

-

Pre-incubation: Wash the cells with pre-warmed HBSS and pre-incubate for 10 minutes at 37°C with HBSS containing various concentrations of betamipron.

-

Uptake Assay: Initiate the uptake by adding HBSS containing the radiolabeled substrate and the corresponding concentration of betamipron. Incubate for 5-10 minutes at 37°C.

-

Termination: Stop the reaction by rapidly washing the cells three times with ice-cold HBSS.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer.

-

Quantification: Measure the radioactivity in the cell lysates using a scintillation counter to determine the amount of substrate uptake.

-

Data Analysis: Calculate the inhibition constant (Ki) of betamipron for each transporter.

Workflow for the in vitro OAT inhibition assay.

Synthesis of this compound

The synthesis of this compound is a multi-step process. One described method involves the preparation of the this compound parent nucleus and a side chain, which are then combined.[16]

Simplified Overview of a Patented Synthesis Method:

-

Parent Nucleus Synthesis: Starting from methyl acetoacetate and p-nitrobenzyl alcohol, a six-step reaction sequence (ester exchange, diazo, enolization, substitution, hydrolysis, and ring-closing reactions) is employed to create the carbapenem core.[16]

-

Side Chain Synthesis: (3R)-3-hydroxy-pyrrolidine hydrochloride and nitrobenzyl chloroformate are used as starting materials. A series of reactions including amidation, sulfonylation, nucleophilic substitution, and saponification yields the necessary side chain.[16]

-

Final Assembly: The this compound parent nucleus and the side chain are joined via condensation, followed by catalytic hydrolysis and imidization to produce the final this compound molecule.[16]

Note: This is a high-level summary of a complex chemical synthesis. For detailed protocols, please refer to the cited patent literature.[16][17]

Mechanisms of Resistance

The emergence of resistance to carbapenems, including this compound, is a significant clinical concern. The primary mechanisms of resistance in Gram-negative bacteria like Pseudomonas aeruginosa include:

-

Enzymatic Degradation: Production of carbapenemases, which are β-lactamase enzymes that can hydrolyze and inactivate this compound.[18][19]

-

Reduced Outer Membrane Permeability: Downregulation or loss of outer membrane porins, such as OprD in P. aeruginosa, which restricts the entry of this compound into the bacterial cell.[18][20]

-

Efflux Pumps: Overexpression of efflux pump systems that actively transport this compound out of the bacterial cell before it can reach its PBP targets.[18][19]

-

Target Modification: Alterations in the structure of PBPs can reduce their affinity for this compound, thereby conferring resistance.[19]

Clinical Efficacy and Safety

Clinical trials have demonstrated that this compound/betamipron has good clinical and bacteriological efficacy, comparable to that of imipenem/cilastatin, in treating infections such as respiratory and urinary tract infections in adults.[10][21] It has also been shown to be effective in pediatric patients for similar indications.[22][23] The most commonly reported adverse events are generally mild and include elevated hepatic transaminases, eosinophilia, rash, and diarrhea.[10]

References

- 1. Carbapenem - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Pharmacokinetics of this compound/betamipron in patients with end-stage renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Population pharmacokinetics of this compound in neonates and retrospective evaluation of dosage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [The clinical efficacy and safety of this compound-betamipron in treatment of moderate to severe pulmonary infection] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | 87726-17-8 | FP75030 | Biosynth [biosynth.com]

- 8. resources.biomol.com [resources.biomol.com]

- 9. microbenotes.com [microbenotes.com]

- 10. This compound/betamipron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. [Pharmacokinetic and clinical studies on this compound/betamipron in the pediatric field] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 17. CN102351860B - Synthesis method of this compound and intermediates thereof - Google Patents [patents.google.com]

- 18. Carbapenem resistance: overview of the problem and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Mechanisms responsible for the emergence of carbapenem resistance in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ovid.com [ovid.com]

- 22. [Clinical evaluation of this compound/betamipron in pediatrics] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. [Clinical studies on this compound/betamipron in pediatrics] - PubMed [pubmed.ncbi.nlm.nih.gov]

Panipenem's Interaction with Penicillin-Binding Proteins (PBPs): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Panipenem is a broad-spectrum carbapenem antibiotic that exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[1][2] This action is mediated through the covalent binding of this compound to essential bacterial enzymes known as penicillin-binding proteins (PBPs).[3] Understanding the specifics of this interaction is crucial for optimizing its clinical use and for the development of new antibacterial agents. This technical guide provides an in-depth analysis of this compound's interaction with PBPs, including its mechanism of action, quantitative binding data, and the experimental protocols used to elucidate these interactions. This compound is often co-administered with betamipron to mitigate nephrotoxicity by inhibiting its uptake into renal tubules.[1][2][4]

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The structural integrity of the bacterial cell wall is maintained by a cross-linked polymer called peptidoglycan.[5] PBPs are a group of transpeptidases that catalyze the final steps of peptidoglycan synthesis, specifically the cross-linking of peptide side chains.[6] this compound, like other β-lactam antibiotics, is a structural analog of the D-alanyl-D-alanine moiety of the peptidoglycan precursor.[5] This structural mimicry allows this compound to bind to the active site of PBPs, leading to the acylation of a catalytic serine residue.[3] This forms a stable, covalent penicilloyl-enzyme complex, effectively inactivating the PBP and halting peptidoglycan cross-linking.[3] The disruption of cell wall synthesis ultimately leads to cell lysis and bacterial death.[5]

The binding of this compound to specific PBPs can induce distinct morphological changes in bacteria. Studies have shown that exposure of Gram-negative bacteria, such as Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Serratia marcescens, to this compound results in the formation of ovoid or spherical cells.[7] This morphological alteration is characteristic of carbapenems that exhibit a high affinity for PBP-1 and PBP-2.[7] Inhibition of these specific PBPs disrupts the maintenance of the rod shape in bacilli.[7]

This compound and PBP Binding Affinity: Quantitative Data

Table 1: IC50 (µg/mL) of Carbapenems for Escherichia coli MC4100 PBPs [8]

| PBP | Doripenem | Imipenem | Meropenem |

| 1a | 0.04 | 0.02 | 0.04 |

| 1b | 0.04 | 0.02 | 0.04 |

| 2 | 0.008 | 0.008 | 0.008 |

| 3 | 0.1 | 0.8 | 0.07 |

| 4 | ≤0.02 | ≤0.02 | ≤0.02 |

| 5/6 | 4 | 0.4 | 2 |

Table 2: IC50 (µg/mL) of Carbapenems for Pseudomonas aeruginosa PAO1 PBPs [8]

| PBP | Doripenem | Imipenem | Meropenem |

| 1a | 0.8 | 0.1 | 0.6 |

| 1b | 0.6 | 0.1 | 0.6 |

| 2 | 0.04 | 0.1 | 0.06 |

| 3 | 0.06 | 0.3 | 0.08 |

| 4 | <0.008 | <0.008 | 0.02 |

| 5/6 | >4 | 1 | >4 |

Table 3: IC50 (µg/mL) of Carbapenems for Pseudomonas aeruginosa 27853 PBPs [8]

| PBP | Doripenem | Imipenem | Meropenem |

| 1a | 0.8 | 0.1 | 0.6 |

| 1b | 0.6 | 0.1 | 0.6 |

| 2 | 0.04 | 0.1 | 0.06 |

| 3 | 0.06 | 0.3 | 0.08 |

| 4 | <0.008 | <0.008 | 0.02 |

| 5/6 | >4 | 1 | >4 |

Based on this comparative data, it is highly probable that this compound also exhibits a strong affinity for PBP-2 and PBP-4 in both E. coli and P. aeruginosa, and a notable affinity for other essential PBPs. This multi-target profile contributes to its broad spectrum of activity.

Downstream Effects of PBP Inhibition by this compound

The inhibition of PBPs by this compound triggers a cascade of events leading to bacterial cell death. The primary consequence is the cessation of peptidoglycan synthesis, which weakens the cell wall.[9] This is particularly detrimental during active cell growth and division when the cell wall is undergoing remodeling. The compromised cell wall can no longer withstand the internal osmotic pressure, resulting in cell lysis.

Furthermore, the interaction of β-lactam antibiotics with PBPs can stimulate a common cell death mechanism involving the production of reactive oxygen species (ROS).[10][11] This process is thought to be initiated by the hyperactivation of the electron transport chain, leading to the formation of superoxide radicals.[10][11] These radicals can damage cellular components such as DNA, lipids, and proteins, contributing to cell death.[10][11]

Experimental Protocols

The determination of the binding affinity of this compound for various PBPs is typically achieved through competitive binding assays.

Competitive PBP Binding Assay

This method quantifies the ability of a test compound (this compound) to compete with a labeled β-lactam probe (e.g., Bocillin FL, a fluorescent penicillin derivative) for binding to PBPs.[8][12][13]

Detailed Methodology: [8][12][13]

-

Preparation of Bacterial Membranes:

-

Grow the bacterial strain of interest to the mid-logarithmic phase.

-

Harvest the cells by centrifugation.

-

Lyse the cells using methods such as sonication or French press.

-

Isolate the cell membranes, which contain the PBPs, by ultracentrifugation.

-

Resuspend the membrane fraction in a suitable buffer.

-

-

Competitive Binding Reaction:

-

Incubate the prepared bacterial membranes with varying concentrations of this compound for a predetermined time (e.g., 10-30 minutes) at a specific temperature (e.g., 37°C) to allow for the binding of this compound to the PBPs.

-

Add a fixed, saturating concentration of a fluorescently labeled penicillin, such as Bocillin FL, to the mixture.

-

Incubate for a further period (e.g., 10-15 minutes) to allow the fluorescent probe to bind to any PBPs not already occupied by this compound.

-

-

Detection and Quantification:

-

Stop the reaction by adding a sample buffer and heating to denature the proteins.

-

Separate the PBP-probe complexes by SDS-PAGE.

-

Visualize the fluorescently labeled PBPs using a gel imager.

-

Quantify the intensity of the fluorescent bands for each PBP at different this compound concentrations.

-

-

Data Analysis:

-

Determine the concentration of this compound that results in a 50% reduction in the fluorescent signal for each PBP. This value represents the IC50.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to accurately calculate the IC50 value.

-

Visualizations

Signaling Pathway of this compound Action

Caption: this compound inhibits PBPs, disrupting peptidoglycan synthesis and leading to cell lysis.

Experimental Workflow for PBP Competitive Binding Assay

Caption: Workflow for determining PBP binding affinity using a competitive assay.

Logical Relationship of this compound/Betamipron Co-administration

Caption: Betamipron inhibits OAT-mediated renal uptake of this compound, reducing nephrotoxicity.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound/betamipron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Penicillin-binding proteins - Wikipedia [en.wikipedia.org]

- 4. This compound/betamipron - Wikipedia [en.wikipedia.org]

- 5. microbenotes.com [microbenotes.com]

- 6. The Penicillin-Binding Protein PbpP Is a Sensor of β-Lactams and Is Required for Activation of the Extracytoplasmic Function σ Factor σP in Bacillus thuringiensis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Affinity of Doripenem and Comparators to Penicillin-Binding Proteins in Escherichia coli and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of peptidoglycan synthesis is sufficient for total arrest of staphylococcal cell division - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Pan-β-Lactam Resistance Development in Pseudomonas aeruginosa Clinical Strains: Molecular Mechanisms, Penicillin-Binding Protein Profiles, and Binding Affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]

The Synergistic Role of Betamipron in Combination with Panipenem: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the critical role of betamipron when co-administered with the carbapenem antibiotic, panipenem. The combination of this compound and betamipron is a well-established therapeutic strategy designed to maximize the antibacterial efficacy of this compound while mitigating its potential for nephrotoxicity. This document details the underlying mechanisms of action, summarizes key quantitative data from preclinical and clinical studies, outlines relevant experimental protocols, and provides visual representations of the core biological pathways and experimental workflows.

Core Rationale for the Combination Therapy

This compound is a potent, broad-spectrum carbapenem antibiotic with significant activity against a wide array of Gram-positive and Gram-negative bacteria, including those that produce β-lactamases.[1] However, a notable limitation of this compound is its potential to induce nephrotoxicity, particularly at higher doses or in patients with compromised renal function.[1] This toxicity arises from the accumulation of this compound within the renal proximal tubule cells.[1]

To counteract this adverse effect, this compound is formulated in combination with betamipron.[1][2] Betamipron itself possesses no antibacterial properties.[3] Its function is to act as a renal protectant by competitively inhibiting the active transport of this compound into the renal tubular cells, thereby reducing intracellular accumulation and minimizing the risk of kidney damage.[1][3][4] This synergistic relationship is pivotal for the safe and effective clinical application of this compound.[3]

Mechanism of Action: Inhibition of Renal Organic Anion Transporters

The nephrotoxicity of this compound is directly linked to its transport into the epithelial cells of the renal proximal tubules. This process is mediated by organic anion transporters (OATs), specifically OAT1 and OAT3, which are located on the basolateral membrane of these cells.[1][4] As an organic anion, this compound is actively taken up from the bloodstream into the renal cells via these transporters.[1] High intracellular concentrations of this compound can lead to cellular damage and subsequent renal dysfunction.[1]

Betamipron functions as a competitive inhibitor of OAT1 and OAT3.[1][5][6] By binding to these transporters, betamipron effectively blocks the uptake of this compound into the renal tubular cells.[4][6] This inhibition of active transport is the fundamental mechanism underlying the nephroprotective effect of betamipron when co-administered with this compound.[4][6]

Quantitative Data Summary

The co-administration of betamipron with this compound significantly impacts the pharmacokinetic profile of this compound and reduces its nephrotoxic potential. The following tables provide a summary of key quantitative data from various studies.

Table 1: In Vitro Inhibition of Human Organic Anion Transporters by Betamipron

| Transporter | Betamipron Ki (μM) |

| hOAT1 | 23.6 |

| hOAT3 | 48.3 |

| Ki (inhibition constant) values represent the concentration of betamipron required to produce half-maximal inhibition of the transporter.[4] |

Table 2: Preclinical Pharmacokinetics and Nephroprotection in Rabbits

| Parameter | This compound (200 mg/kg) | This compound (200 mg/kg) + Betamipron (200 mg/kg) |

| This compound Uptake in Renal Cortex | Markedly higher | Remarkably inhibited |

| Nephrotoxicity | Renal Tubular Necrosis Observed | Prevented |

| Data from a preclinical study in rabbits demonstrating the effect of betamipron on this compound's renal accumulation and resulting nephrotoxicity.[7] |

Table 3: Clinical Pharmacokinetics of this compound/Betamipron

| Population | This compound Half-life (t1/2) | Betamipron Half-life (t1/2) | This compound Urinary Recovery | This compound Clearance | Betamipron Clearance |

| Pediatric Patients | 0.90 - 0.96 hours | 0.55 - 0.63 hours | 11.0 - 40.5% (in 8 hours) | - | - |

| Adults with End-Stage Renal Disease (on hemodialysis) | - | - | - | 9.53 ± 1.26 L/h | 4.18 ± 0.643 L/h |

| Adults with End-Stage Renal Disease (off hemodialysis) | - | - | - | 2.92 ± 0.238 L/h | 0.615 ± 0.511 L/h |

| Pharmacokinetic parameters can vary based on patient population and renal function.[4][8] |

Table 4: Clinical Efficacy of this compound/Betamipron in Various Infections

| Infection Type | Patient Population | Number of Patients | Efficacy Rate (%) |

| Moderate to Severe Pulmonary Infection | Adults | 621 | 84.4 |

| Community-Acquired Pneumonia | Adults | 345 | 91.9 |

| Hospital-Acquired Pneumonia | Adults | 230 | 76.1 |

| Ventilator-Associated Pneumonia | Adults | 46 | 69.6 |

| Various Bacterial Infections | Pediatric | 34 | 97.1 |

| Various Bacterial Infections | Pediatric | 21 | 95.0 |

| Various Bacterial Infections | Pediatric | 18 | 94.4 |

| Various Bacterial Infections | Pediatric | 15 | 93.0 |

| Skin and Skin Structure Infections | Adults | 50 | 78.0 |

| Clinical trials have demonstrated that the combination of this compound/Betamipron has a strong clinical and bacteriological efficacy.[3][9][10][11][12] |

Experimental Protocols

In Vitro Inhibition of Organic Anion Transporters (OAT1 and OAT3)

This protocol describes an assay to determine the inhibitory effect of betamipron on OAT1 and OAT3 expressed in a mammalian cell line.[4]

Materials:

-

Human Embryonic Kidney 293 (HEK293) cells stably expressing human OAT1 (hOAT1) or human OAT3 (hOAT3).[4][13]

-

Control (mock-transfected) HEK293 cells.[4]

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum, penicillin, and streptomycin.[4]

-

Hank's Balanced Salt Solution (HBSS).[4]

-

Radiolabeled OAT substrate (e.g., [3H]p-aminohippurate (PAH) or [3H]estrone-3-sulfate (E3S)).[4]

-

Betamipron solutions of varying concentrations.[4]

-

Scintillation cocktail and scintillation counter.[4]

Protocol:

-

Cell Culture: Culture the OAT1-HEK293, OAT3-HEK293, and mock-HEK293 cells in DMEM at 37°C in a humidified atmosphere with 5% CO2.[4]

-

Seeding: Seed the cells into 24-well plates and grow to confluence.[4]

-

Pre-incubation: Wash the cells with pre-warmed HBSS. Pre-incubate the cells for 10 minutes at 37°C with HBSS containing various concentrations of betamipron.[4]

-

Uptake Assay: Initiate the uptake reaction by adding HBSS containing the radiolabeled substrate and the corresponding concentration of betamipron. Incubate for a predetermined time (e.g., 5-10 minutes) at 37°C.[4]

-

Termination: Stop the uptake by rapidly washing the cells three times with ice-cold HBSS.[4]

-

Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 N NaOH with 1% SDS).[4]

-

Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[4]

-